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Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)acetonitrile

Cat. No.: B174756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

(2-Chloropyridin-3-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical

research. Due to the limited availability of public domain experimental spectra for this specific

compound, this document presents predicted spectroscopic data based on the analysis of

structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable

researchers to characterize this compound in the laboratory.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2-Chloropyridin-3-
yl)acetonitrile (Molecular Formula: C₇H₅ClN₂, Molecular Weight: 152.58 g/mol , CAS: 101012-

32-2).[1] These predictions are derived from the known spectral properties of 2-chloropyridine,

acetonitrile, and related substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 8.4 Doublet of doublets 1H

H6 (proton on the

carbon adjacent to

Nitrogen)

~ 7.8 Doublet of doublets 1H

H4 (proton on the

carbon between Cl

and CH₂CN)

~ 7.3 Doublet of doublets 1H

H5 (proton on the

carbon adjacent to H4

and H6)

~ 3.8 Singlet 2H
-CH₂- (methylene

protons)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~ 151 C2 (carbon bearing Chlorine)

~ 150 C6 (carbon adjacent to Nitrogen)

~ 140 C4 (carbon between Cl and CH₂CN)

~ 123 C5 (carbon adjacent to C4 and C6)

~ 120 C3 (carbon bearing the acetonitrile group)

~ 117 -C≡N (nitrile carbon)

~ 20 -CH₂- (methylene carbon)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2250 Medium C≡N stretch (nitrile)

~ 1580, 1460, 1420 Medium to Strong
C=C and C=N stretching

vibrations of the pyridine ring

~ 3050 Weak Aromatic C-H stretch

~ 2920 Weak Aliphatic C-H stretch (-CH₂-)

~ 780 Strong C-Cl stretch

Mass Spectrometry (MS)
m/z Interpretation

152/154
[M]⁺, molecular ion peak showing the

characteristic 3:1 isotopic pattern for chlorine.

117 [M-Cl]⁺, loss of a chlorine atom.

112 [M-CH₂CN]⁺, loss of the acetonitrile group.

Experimental Protocols
Synthesis of (2-Chloropyridin-3-yl)acetonitrile
A plausible synthetic route involves the reaction of (1-oxy-pyridin-3-yl)-acetonitrile with

phosphoryl chloride.[2]

Reaction Setup: In a well-ventilated fume hood, slowly add (1-oxy-pyridin-3-yl)acetonitrile to

an excess of phosphoryl chloride with vigorous stirring.

Heating: Gradually heat the reaction mixture to 80°C. Caution is advised as rapid heating

may lead to a violent reaction.[2] The mixture is then refluxed for several hours until the

reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling, the excess phosphoryl chloride is carefully removed under reduced

pressure. The residue is then cautiously poured into cold water.
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Neutralization and Extraction: The aqueous solution is neutralized with a saturated solution

of sodium bicarbonate and then extracted multiple times with an organic solvent such as

ethyl acetate.

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,

and the solvent is evaporated to yield the crude product, which can be further purified by

column chromatography or recrystallization.

Spectroscopic Analysis
NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified (2-Chloropyridin-3-yl)acetonitrile in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of

0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral

width of 0-200 ppm is typically used.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent and allowing the solvent to

evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with

dry KBr powder and pressing it into a transparent disk.

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer

over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should

be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

such as methanol or acetonitrile.

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass

spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion peak

(e.g., 50-300 m/z).

Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

characterization of (2-Chloropyridin-3-yl)acetonitrile.
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Workflow for Synthesis and Spectroscopic Analysis
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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